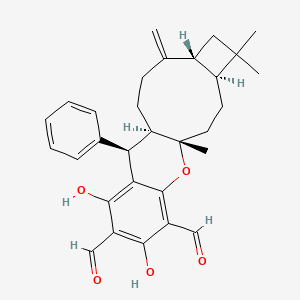
CreatineEthylEsterHydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Creatine Ethyl Ester Hydrochloride is a modified form of creatine, a naturally occurring compound found in muscle and brain tissues. It is designed to enhance the solubility, permeability, and pharmacodynamics of creatine, making it more effective in muscle-building and performance enhancement . This compound is popular among athletes and bodybuilders due to its superior absorption and reduced side effects compared to other forms of creatine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Creatine Ethyl Ester Hydrochloride is synthesized by reacting creatine with ethanol in the presence of a phase transfer catalyst. The reaction involves the esterification of creatine with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The specific steps are as follows:
Reacting Creatine with Ethanol: Creatine is suspended in ethanol, and phosphorochloridic acid is added dropwise at 0°C.
Heating and Stirring: The reaction mixture is stirred at 0°C for 15 minutes, then heated to 60°C and stirred for an additional 30 minutes.
Cooling and Isolation: The reaction mixture is cooled, and the hydrochloride salt of Creatine Ethyl Ester is isolated as a white solid.
Industrial Production Methods
Industrial production of Creatine Ethyl Ester Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and optimized reaction times are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Creatine Ethyl Ester Hydrochloride undergoes various chemical reactions, including:
Esterification: Formation of the ester bond between creatine and ethanol.
Hydrolysis: Breakdown of the ester bond in the presence of water or acidic conditions.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Ethanol: Used as a reactant in the esterification process.
Phosphorochloridic Acid: Catalyst for the esterification reaction.
Hydrochloric Acid: Used to form the hydrochloride salt.
Major Products Formed
Creatine Ethyl Ester Hydrochloride: The primary product formed from the esterification and subsequent hydrochloride salt formation.
Scientific Research Applications
Creatine Ethyl Ester Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular energy metabolism and muscle function.
Medicine: Explored for its potential in enhancing muscle strength, endurance, and recovery in patients with muscle-wasting diseases.
Industry: Utilized in the formulation of dietary supplements and performance-enhancing products
Mechanism of Action
Creatine Ethyl Ester Hydrochloride exerts its effects by enhancing the bioavailability of creatine. Once ingested, it is rapidly absorbed into the bloodstream and transported to muscle tissues. In the muscles, it is converted to creatine phosphate, which donates phosphate groups to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP). ATP is the primary energy source for muscle contractions, allowing for improved performance and endurance .
Comparison with Similar Compounds
Similar Compounds
Creatine Monohydrate: The most common and well-researched form of creatine.
Creatine Hydrochloride: Known for its enhanced solubility and absorption.
Creatine Nitrate: Combines creatine with nitrate for potential vasodilatory effects
Uniqueness of Creatine Ethyl Ester Hydrochloride
Creatine Ethyl Ester Hydrochloride is unique due to its superior absorption and reduced side effects compared to other forms of creatine. It bypasses the creatine transporter, allowing for more efficient uptake into muscle cells. This results in enhanced muscle-building benefits and reduced gastrointestinal discomfort .
Properties
CAS No. |
15366-32-3 |
|---|---|
Molecular Formula |
C6H13N3O2.HCl |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;carbamothioyl-[(E)-(5-hydroxypyridin-2-yl)methylideneamino]azanide](/img/structure/B1175804.png)



